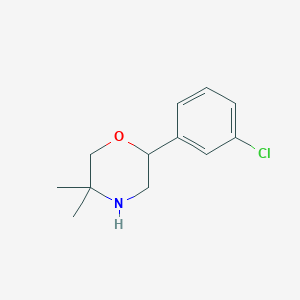
2-(3-氯苯基)-5,5-二甲基吗啉
描述
2-(3-Chlorophenyl)-5,5-dimethylmorpholine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-5,5-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-5,5-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
- 一种吗啉类杀菌剂二甲吗啉的晶体结构揭示了中心氯苯基与末端苯环和吗啉环的平均平面之间的显著二面角,这有助于其杀菌性能。这种结构分析提供了对分子在三维框架内相互作用和稳定性的见解,该框架由氢键和弱 Cl⋯π 相互作用促进 (Kang, Kim, Kwon, & Kim, 2015)。
合成和潜在应用
- 一种潜在抗衰老剂 2-氨基-5-[(4-氯苯基)硫基]-4-吗啉嘧啶的改进合成方法展示了该化合物在治疗应用中的相关性。合成过程突出了该化合物在医学研究中进一步探索的潜力,尤其是在神经退行性疾病中 (Samano, Styles, & Chan, 2000)。
环境应用
- 关于使用低成本生物吸附剂去除废水中农药的研究包括二甲吗啉等化合物。这项研究展示了该化合物在环境修复中的潜力,特别是在从受污染的水中吸附和去除有害物质方面,突出了污染管理的可持续方法 (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008)。
化学反应和相互作用
- 5,5-取代的乙内酰脲的 N-2-卤代乙基衍生物的合成和反应揭示了合成新型马来酰亚胺的潜力。这项研究有助于理解亲核取代反应和开发用于各种工业和制药应用的新型化学实体 (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021)。
分子见解和结构表征
- 基于烯胺酮的 β-吗啉-/N-甲基哌嗪基-/吡咯烷基丙基苯甲酮的一锅合成展示了 2-(3-氯苯基)-5,5-二甲基吗啉衍生物在合成复杂分子中的多功能性。这项研究提供了分子见解和结构表征,突出了该化合物在开发新材料和药物中的效用 (Barakat et al., 2020)。
作用机制
Target of Action
Related compounds such as solabegron and a compound similar in structure have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
Based on the related compounds, it can be inferred that it might interact with its targets, possibly the neuronal voltage-sensitive sodium and l-type calcium channels, leading to changes in the electrical activity of the neurons .
Biochemical Pathways
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can influence various downstream effects, including the regulation of neurotransmitter release, neuronal excitability, and signal transduction .
Pharmacokinetics
A related compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have low oral bioavailability due to extensive hepatic first-pass effect . This could potentially impact the bioavailability of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine.
Result of Action
The modulation of neuronal voltage-sensitive sodium and l-type calcium channels can potentially influence neuronal excitability and neurotransmitter release .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally influence the action and stability of chemical compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(3-Chlorophenyl)-5,5-dimethylmorpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with sigma receptors, which are involved in various neurological processes . The compound’s interaction with sigma receptors suggests its potential in modulating neurological functions and possibly treating neurological disorders. Additionally, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can lead to changes in cell signaling pathways, affecting cellular responses and functions . Moreover, the compound’s impact on gene expression can alter the production of proteins and enzymes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-(3-Chlorophenyl)-5,5-dimethylmorpholine exerts its effects through binding interactions with biomolecules. It has been found to bind to sigma receptors, modulating their activity and influencing downstream signaling pathways . This binding can result in either inhibition or activation of enzymes, depending on the specific interaction. Additionally, the compound can induce changes in gene expression, further affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 2-(3-Chlorophenyl)-5,5-dimethylmorpholine in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions.
Dosage Effects in Animal Models
The effects of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurological functions through sigma receptor interactions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
2-(3-Chlorophenyl)-5,5-dimethylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the fatty acid biosynthetic process and the hexosamine pathway by covalently binding to essential metabolic enzymes . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy in various biological systems.
Subcellular Localization
The subcellular localization of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(3-chlorophenyl)-5,5-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQFAKNSFCCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


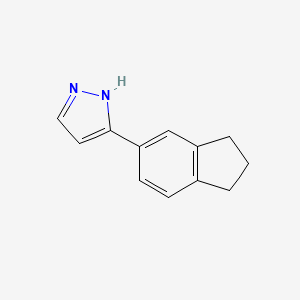
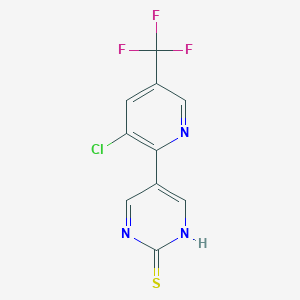

![4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B3033238.png)

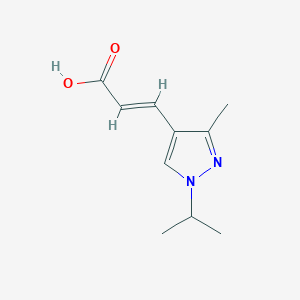
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)
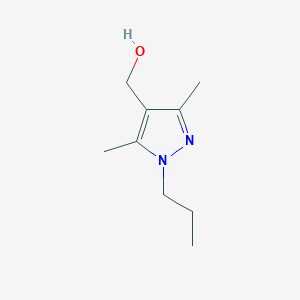
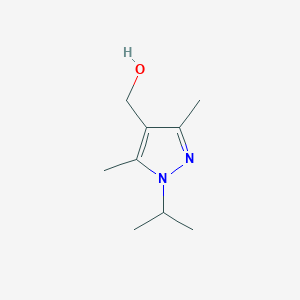
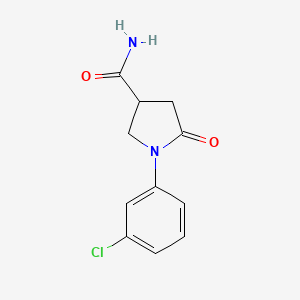
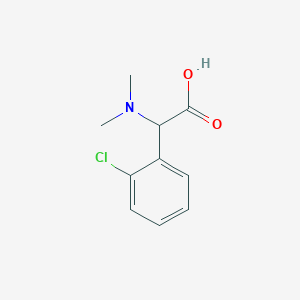
![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)
![2-{[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3033253.png)

